3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
Description
3-Methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a benzamide derivative featuring a morpholino ring and a thiophen-3-yl group as key structural motifs.
Properties
IUPAC Name |
3-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-3-2-4-15(11-14)18(21)19-12-17(16-5-10-23-13-16)20-6-8-22-9-7-20/h2-5,10-11,13,17H,6-9,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHGMTMDCXKGFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CSC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with morpholine to yield 3-methyl-N-morpholinobenzamide.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a thiophene boronic acid derivative with the benzamide core in the presence of a palladium catalyst and a base.
Final Assembly: The final step involves the coupling of the morpholino group with the thiophene-substituted benzamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide core can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an inhibitor of Mycobacterium tuberculosis, targeting the QcrB subunit of the menaquinol cytochrome c oxidoreductase.
Biological Research: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in studying biochemical pathways.
Industrial Applications: Its derivatives may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of Mycobacterium tuberculosis, it targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase, disrupting the bacterial respiratory chain and leading to cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the benzamide core but differ in substituents, influencing their reactivity, stability, and biological activity:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity: The morpholino group balances lipophilicity, while thiophene (logP ~2.5) may increase membrane permeability compared to polar hydroxy groups (logP ~1.8 in ).
- Metabolic Stability: Trifluoromethyl analogs (e.g., ) highlight halogenated groups’ metabolic resistance, whereas the target’s methyl and morpholino groups may favor hepatic clearance.
Biological Activity
3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound notable for its unique structural features, including a morpholino group and a thiophene ring. These components enhance its interactions with biological targets, making it a compound of interest in medicinal chemistry and biological research.
Chemical Structure and Synthesis
The compound's IUPAC name is 3-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide. Its synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzamide Core : Reacting 3-methylbenzoic acid with thionyl chloride to create an acid chloride, which is then reacted with morpholine.
- Introduction of the Thiophene Ring : Achieved through a Suzuki-Miyaura coupling reaction between a thiophene boronic acid derivative and the benzamide core.
- Final Assembly : Coupling the morpholino group with the thiophene-substituted benzamide to yield the target compound.
The primary target of 3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is the QcrB subunit of the menaquinol cytochrome c oxidoreductase, an essential component in the electron transport chain. The compound inhibits this enzyme, disrupting cellular respiration and potentially leading to cell death .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis. It operates by inhibiting the QcrB subunit, which is crucial for the bacterium's energy metabolism.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of morpholino-benzamides exhibit varying degrees of efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Targeted Drug Delivery : Research on small molecule toxins targeting tumor receptors has highlighted the importance of structural components similar to those found in 3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide for enhancing drug efficacy against specific cancer cells .
Comparative Analysis
To better understand the unique properties of 3-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, a comparison with similar compounds is presented below:
| Compound Name | Structure Features | Biological Activity | Target |
|---|---|---|---|
| 3-methyl-N-(2-piperidino-2-(thiophen-3-yl)ethyl)benzamide | Piperidine instead of morpholine | Varies; less effective than morpholino derivatives | QcrB |
| N-(2-morpholinoethyl)benzamide | Lacks thiophene ring | Moderate antibacterial activity | Various |
| 2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide | Similar structure; different substitution pattern | Potentially effective against M. tuberculosis | QcrB |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
